1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium
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Overview
Description
1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium is a complex organic compound characterized by its unique structure, which includes a pyridinium core, chlorinated phenyl groups, and a fluorosulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridinium core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.
Introduction of the chlorinated phenyl groups: This step involves the chlorination of a phenyl ring, followed by its attachment to the pyridinium core.
Addition of the fluorosulfonyl group: This is a critical step that can be accomplished using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium has several scientific research applications:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: The compound’s properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A compound with a similar chlorinated phenyl structure, used as an insecticide.
Sulfonyl Fluorides: Compounds containing the sulfonyl fluoride moiety, which are widely used in organic synthesis and medicinal chemistry.
Uniqueness
1-((3-Chloro-2-(fluorosulfonyl)phenyl)methyl)-3-((2-(3,4-dichlorophenoxy)acetyl)amino)pyridinium is unique due to its combination of a pyridinium core, chlorinated phenyl groups, and a fluorosulfonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
736075-74-4 |
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Molecular Formula |
C20H15Cl3FN2O4S+ |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-chloro-6-[[3-[[2-(3,4-dichlorophenoxy)acetyl]amino]pyridin-1-ium-1-yl]methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H14Cl3FN2O4S/c21-16-7-6-15(9-18(16)23)30-12-19(27)25-14-4-2-8-26(11-14)10-13-3-1-5-17(22)20(13)31(24,28)29/h1-9,11H,10,12H2/p+1 |
InChI Key |
MSRRGYBQBMODEU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)C[N+]2=CC=CC(=C2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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